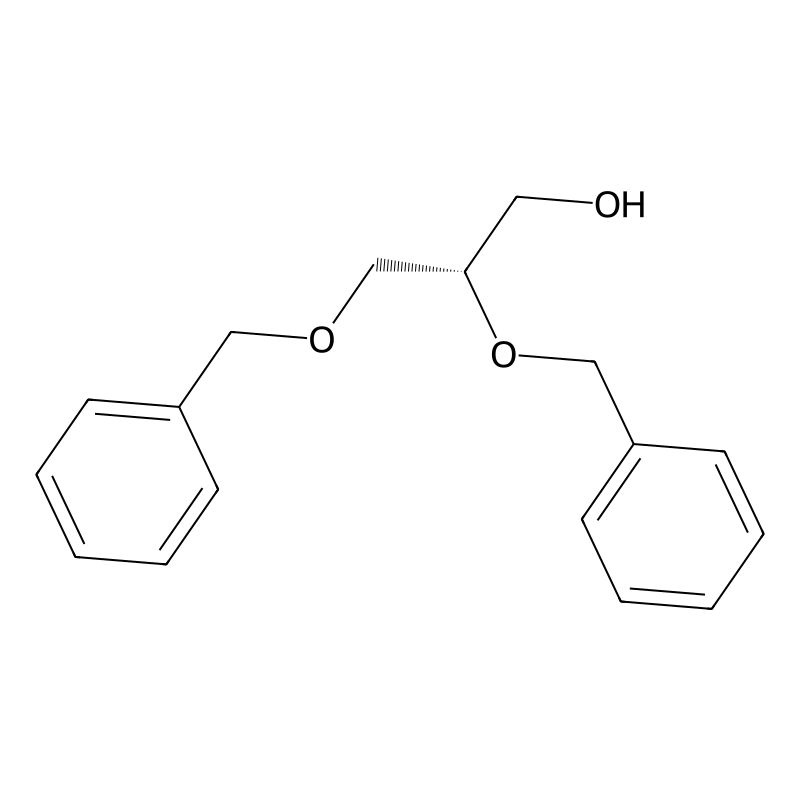

(S)-(-)-2,3-Dibenzyloxy-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

As a Chiral Protecting Group

The presence of the two bulky benzyloxy groups [(C6H5CH2O)-] on the molecule makes (S)-(-)-2,3-dibenzyloxy-1-propanol a valuable chiral protecting group in organic synthesis. These groups can be selectively attached to a hydroxyl group (-OH) on a molecule, protecting it from unwanted reactions while leaving other functional groups available for modification. The advantage of (S)-(-)-2,3-dibenzyloxy-1-propanol lies in its chirality (S-configuration). This allows chemists to control the stereochemistry (spatial arrangement of atoms) at the protected hydroxyl group, leading to the synthesis of enantiomerically pure compounds. Enantiomers are mirror-image molecules with identical properties except for their interaction with polarized light and biological systems. ()

As a Synthetic Intermediate

(S)-(-)-2,3-Dibenzyloxy-1-propanol can serve as a versatile starting material for the synthesis of various chiral compounds. By selectively removing the benzyloxy protecting groups and modifying the remaining propanol chain, researchers can create complex molecules with specific functionalities and desired stereochemistry. This makes (S)-(-)-2,3-dibenzyloxy-1-propanol a valuable building block for synthesizing pharmaceuticals, natural products, and other chiral molecules. ()

(S)-(-)-2,3-Dibenzyloxy-1-propanol is a chiral compound characterized by the presence of two benzyloxy groups and a hydroxyl group on a propanol backbone. Its molecular formula is , and it has a molecular weight of approximately 246.30 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to its unique stereochemistry and functional groups.

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield different alcohol derivatives or further functionalized using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The benzyloxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

These reactions highlight the compound's versatility as an intermediate in synthetic organic chemistry.

The synthesis of (S)-(-)-2,3-Dibenzyloxy-1-propanol typically involves multi-step synthetic routes. Common methods include:

- Starting Materials: The synthesis often begins with commercially available starting materials such as glycerol or related alcohols.

- Protection of Hydroxyl Groups: Hydroxyl groups are protected using benzyl chloride under basic conditions to form benzyloxy derivatives.

- Deprotection and Purification: After the desired transformations, protecting groups are removed, and the product is purified through recrystallization or chromatography.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the chiral center.

(S)-(-)-2,3-Dibenzyloxy-1-propanol finds applications in various fields:

- Organic Synthesis: It serves as a valuable intermediate for synthesizing more complex molecules in medicinal chemistry.

- Pharmaceutical Development: Its unique structure may be explored for developing new therapeutic agents.

- Material Science: Potential applications in creating polymers or materials with specific properties due to its functional groups.

Several compounds share structural similarities with (S)-(-)-2,3-Dibenzyloxy-1-propanol. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Benzyloxy-1-propanol | One benzyloxy group | Simpler structure; less steric hindrance |

| 3-Benzyloxy-1-propanol | One benzyloxy group at a different position | Different reactivity patterns due to position |

| (S)-2-Amino-3-benzyloxy-1-propanol | Contains an amino group | Enhanced reactivity due to amino functionality |

Uniqueness

(S)-(-)-2,3-Dibenzyloxy-1-propanol is unique due to its dual benzyloxy substituents and specific stereochemistry. This configuration allows for distinct reactivity profiles compared to simpler analogs and enhances its utility in synthetic applications. Its chiral nature may also impart specific biological activities that warrant further exploration in drug development contexts.